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Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

Cat. No.: B127853

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxy-2-nitropyridine is a pivotal intermediate in the synthesis of various pharmaceutical
compounds, most notably the multi-target tyrosine kinase inhibitor, Crizotinib.[1] The efficiency
and safety of its synthesis are therefore of significant interest to the chemical and
pharmaceutical industries. This guide provides a comparative analysis of the prevalent
methods for synthesizing 3-Hydroxy-2-nitropyridine, offering a detailed look at their
respective methodologies, performance metrics, and environmental impact.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of
3-Hydroxy-2-nitropyridine, allowing for a direct comparison of their efficacy and reaction
conditions.
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Experimental Protocols
Mixed Acid Nitration
© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://patents.google.com/patent/CN103992267A/en
https://patents.google.com/patent/CN103992267A/en
https://wap.guidechem.com/question/how-is-3-hydroxy-2-nitropyridi-id128235.html
https://patents.google.com/patent/CN105272908A/en
https://eureka.patsnap.com/patent-CN105272908B
https://patents.google.com/patent/CN105272908A/en
https://eureka.patsnap.com/patent-CN105272908B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

This traditional method involves the direct nitration of 3-hydroxypyridine using a mixture of
concentrated nitric and sulfuric acids.

Procedure:

e In a reaction vessel, 96 g (1.0 mole) of 3-hydroxypyridine is gradually added to 650 ml of
concentrated sulfuric acid with efficient stirring and ice water cooling to maintain the
temperature below 30°C.[6]

e A pre-cooled mixture of 48 ml of concentrated nitric acid (sp gr 1.50) and 92 ml of
concentrated sulfuric acid is then added gradually over 3-5 hours, keeping the reaction
temperature between 40 to 45°C.[6]

e The mixture is allowed to stand overnight (approximately 16 hours).[6]
e The reaction mixture is then poured into 2 liters of ice water.

e The pH is adjusted to neutral using a saturated sodium hydroxide solution, which causes the
product to precipitate.

o The precipitate is collected by filtration, washed with water, and dried to yield 3-hydroxy-2-
nitropyridine.

Nitrate/Acetic Anhydride Nitration

This improved method avoids the use of highly corrosive strong acids, offering a safer and
more environmentally benign alternative with a high yield.

Procedure:

e To a 250 mL three-necked flask, add 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of
KNOs, and 21ml of acetic anhydride.[7][8]

e The mixture is heated to 45°C with magnetic stirring.[7][8] The reaction is monitored until
completion.

o After the reaction is complete, the mixture is cooled to room temperature and filtered by
suction. The filter cake is washed 1-2 times with a small amount of ethyl acetate.[7][8]
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e The filtrate's pH is adjusted to neutral with a saturated NaOH solution.[7][8]
e The aqueous layer is extracted 3-4 times with ethyl acetate.[7][8]

e The combined organic extracts are treated with activated carbon and heated under reflux for
1 hour.[7][8]

o The mixture is cooled and filtered. The filtrate is dried over anhydrous magnesium sulfate,
filtered, and concentrated on a rotary evaporator.[7][8]

e The resulting solid is dried in an oven to obtain 3-hydroxy-2-nitropyridine. A yield of 11.99g
(81%) has been reported with this method.[7][8] A scaled-up version has reported yields as
high as 90%.[2][5]

Two-Step Synthesis from Furfurylamine

This method integrates the synthesis of the 3-hydroxypyridine precursor with the subsequent
nitration step in a "telescopic” reaction, which can shorten the overall process.

Step 1: Synthesis of 3-Hydroxypyridine

o Furfurylamine and hydrogen peroxide are added to a hydrochloric acid solution (20%-30%
mass fraction). The molar ratio of hydrochloric acid to furfurylamine to hydrogen peroxide is
1:5:1-2.[2][5]

e The reaction is carried out to obtain 3-hydroxypyridine.[2][5]
Step 2: Nitration

o The 3-hydroxypyridine obtained from the previous step is reacted with a metal nitrate (such
as KNOs) and acetic anhydride in ethyl acetate.[2][5]

e The reaction is conducted at a temperature of 35-55°C to yield 3-hydroxy-2-nitropyridine.
[2][5] This two-step process has been reported to have an overall yield of over 80%.[1][2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations in the key synthesis methods.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.chemicalbook.com/synthesis/3-hydroxy-2-nitropyridine.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6145215.htm
https://www.chemicalbook.com/synthesis/3-hydroxy-2-nitropyridine.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6145215.htm
https://www.chemicalbook.com/synthesis/3-hydroxy-2-nitropyridine.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6145215.htm
https://www.chemicalbook.com/synthesis/3-hydroxy-2-nitropyridine.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6145215.htm
https://www.benchchem.com/product/b127853?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/3-hydroxy-2-nitropyridine.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6145215.htm
https://patents.google.com/patent/CN105272908A/en
https://eureka.patsnap.com/patent-CN105272908B
https://patents.google.com/patent/CN105272908A/en
https://eureka.patsnap.com/patent-CN105272908B
https://patents.google.com/patent/CN105272908A/en
https://eureka.patsnap.com/patent-CN105272908B
https://patents.google.com/patent/CN105272908A/en
https://eureka.patsnap.com/patent-CN105272908B
https://www.benchchem.com/product/b127853?utm_src=pdf-body
https://patents.google.com/patent/CN105272908A/en
https://eureka.patsnap.com/patent-CN105272908B
https://wap.guidechem.com/question/how-is-3-hydroxy-2-nitropyridi-id128235.html
https://patents.google.com/patent/CN105272908A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

Nitration

3-Hydroxypyridine

3-Hydroxy-2-nitropyridine

I
Conc. H2S04

Conc. HNOs

Nitration

3-Hydroxypyridine

3-Hydroxy-2-nitropyridine

m Oxidative Hydrolysis

HCI, H202 : 3-Hydroxy-2-nitropyridine

Nitration

3-Hydroxypyridine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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